molecular formula C13H12N4 B2677356 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)quinoxaline CAS No. 2319641-11-5

2-methyl-3-(4-methyl-1H-pyrazol-1-yl)quinoxaline

Cat. No.: B2677356
CAS No.: 2319641-11-5
M. Wt: 224.267
InChI Key: HGRAEKPKBSHDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-(4-methyl-1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxaline core substituted with a pyrazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)quinoxaline typically involves the condensation of 2-methylquinoxaline with 4-methyl-1H-pyrazole. One common method involves the use of a catalyst such as triethylamine in a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-methyl-1H-pyrazol-1-yl)quinoxaline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylquinoxaline
  • 4-methyl-1H-pyrazole
  • 3-(4-methyl-1H-pyrazol-1-yl)quinoxaline

Uniqueness

2-methyl-3-(4-methyl-1H-pyrazol-1-yl)quinoxaline is unique due to its dual functionality, combining the properties of both quinoxaline and pyrazole rings. This dual functionality enhances its reactivity and makes it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-3-(4-methylpyrazol-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-9-7-14-17(8-9)13-10(2)15-11-5-3-4-6-12(11)16-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRAEKPKBSHDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC3=CC=CC=C3N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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